molecular formula C8H9Cl2NO2S B1423467 N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride CAS No. 1247765-66-7

N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride

Cat. No. B1423467
CAS RN: 1247765-66-7
M. Wt: 254.13 g/mol
InChI Key: QSKGCBCEKKUYPM-UHFFFAOYSA-N
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Description

“N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride” is a chemical compound with the CAS Number: 1247765-66-7 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride” include a molecular weight of 254.13 .

Scientific Research Applications

Pharmaceutical Research

This compound is a potential intermediate in the synthesis of various pharmaceutical drugs. Its structure suggests that it could be used to develop molecules with antimicrobial and antiproliferative properties. For instance, similar structures have been studied for their effectiveness against bacterial and fungal species, as well as cancer cell lines like human breast adenocarcinoma (MCF7) .

Mechanism of Action

Target of Action

The primary targets of N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride are currently unknown . This compound is a derivative of sulfamoyl chloride, which is a class of compounds known for their wide range of biological activities.

Biochemical Pathways

The biochemical pathways affected by N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride are currently unknown . Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride is currently unknown

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c1-11(14(10,12)13)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKGCBCEKKUYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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